Enhanced Antiproliferative Potency vs. Erlotinib in A549 Cells
In direct comparative MTT proliferation assays using A549 non-small cell lung adenocarcinoma cells, NRC-2694 (free base) demonstrated substantially lower inhibitory concentrations compared to erlotinib hydrochloride. NRC-2694 exhibited IC50 values in the range of 40–90 ng/mL (approximately 100–200 nM), whereas erlotinib HCl required 836 ng/mL (approximately 1945 nM) to achieve comparable inhibition [1]. This represents an approximately 10- to 20-fold enhancement in antiproliferative potency under identical assay conditions. The magnitude of this difference is substantial enough to impact experimental design parameters including compound concentration ranges, dosing regimens, and statistical power calculations.
| Evidence Dimension | Antiproliferative potency (IC50) |
|---|---|
| Target Compound Data | 40–90 ng/mL (approximately 100–200 nM) |
| Comparator Or Baseline | Erlotinib hydrochloride: 836 ng/mL (approximately 1945 nM) |
| Quantified Difference | Approximately 10- to 20-fold lower IC50 (higher potency) |
| Conditions | A549 human lung adenocarcinoma cell line; MTT proliferation assay |
Why This Matters
This potency differential directly impacts experimental economics: achieving equivalent target engagement requires substantially less compound mass, reducing per-experiment procurement costs and enabling more replicates from identical starting quantities.
- [1] U.S. Patent Application Publication No. US 2011/0046158 A1. 6,7-Dialkoxy Quinazoline Derivatives Useful for Treatment of Cancer Related Disorders. Natco Pharma Limited. Paragraph [0123]. View Source
